molecular formula C24H33N3O2S B1230442 N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide

N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide

Cat. No. B1230442
M. Wt: 427.6 g/mol
InChI Key: VKOGOVJXOGKGCJ-UHFFFAOYSA-N
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Description

N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide is a member of piperazines.

Scientific Research Applications

Nanofiltration Membranes

Piperazine-based nanofiltration (NF) membranes, particularly those featuring crumpled polyamide layers, have shown significant potential in environmental applications like water treatment and desalination. The crumpled structures of these membranes offer enhanced water permeance and selectivity, making them suitable for applications like water softening and wastewater treatment (Shao et al., 2022).

Asymmetric N-heterocycle Synthesis

Piperazine derivatives, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of N-heterocycles. These methodologies enable the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental and Food Analysis

Antibodies, including those developed against piperazine derivatives, are critical in assays for environmental and food analysis. These assays, such as ELISAs and immunosensors, are employed for detecting various contaminants and substances, demonstrating the application of piperazine derivatives in creating sensitive and specific detection tools (Fránek & Hruška, 2018).

Neurodegenerative Disease Treatment

Adamantane-based compounds, including those related to the query compound, have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds, including known drugs like amantadine and memantine, have been explored for their potential to exceed the pharmacological benefits in treating these diseases, highlighting the significance of adamantane scaffolds in medicinal chemistry (Dembitsky et al., 2020).

properties

Product Name

N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide

Molecular Formula

C24H33N3O2S

Molecular Weight

427.6 g/mol

IUPAC Name

N-[4-(2-ethoxyphenyl)piperazine-1-carbothioyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H33N3O2S/c1-2-29-21-6-4-3-5-20(21)26-7-9-27(10-8-26)23(30)25-22(28)24-14-17-11-18(15-24)13-19(12-17)16-24/h3-6,17-19H,2,7-16H2,1H3,(H,25,28,30)

InChI Key

VKOGOVJXOGKGCJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=S)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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